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Compound of Interest

Compound Name: diphenyl-1H-pyrazole-4,5-diamine

Cat. No.: B3010970

Publication Note: A comprehensive search of publicly available crystallographic databases and
scientific literature did not yield a specific crystal structure for diphenyl-1H-pyrazole-4,5-
diamine. This guide therefore presents a detailed crystal structure analysis of a closely related
and well-documented compound, 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-
1H-pyrazole, to provide researchers, scientists, and drug development professionals with an in-
depth understanding of the structural characteristics of this class of molecules. The data and
methodologies presented are based on the findings published by Fun, H.-K., et al. in Acta
Crystallographica Section E (2011).

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting
a wide array of biological activities and optical properties. The spatial arrangement of
substituents on the pyrazole core is critical to their function, making single-crystal X-ray
diffraction an indispensable tool for their characterization. This document provides a technical
overview of the crystal structure of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-
1H-pyrazole (CsoH24Na4), serving as a case study for this class of compounds.

Molecular and Crystal Structure

The asymmetric unit of the title compound consists of one molecule containing two pyrazole
rings and four phenyl rings. The crystal structure is stabilized by C-H---1t interactions, with no
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significant intermolecular hydrogen-bonding interactions observed.[1][2]

Data Presentation

The crystallographic data and refinement parameters for CsoH24N4 are summarized in the
tables below.

Table 1: Crystal Data and Structure Refinement.
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Parameter Value
Empirical Formula C30H24Na4
Formula Weight (Mr) 440.53
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a (h) 10.7841 (5)
b (A) 11.0582 (6)
c () 21.4820 (9)
B () 113.359 (2)
Volume (V) (A3) 2351.82 (19)
Z 4

Data Collection

Radiation Mo Ka (A = 0.71073 A)
Temperature (K) 296

Absorption Coeff. (u) (mm~1) 0.08

Refinement

R[F2 > 20(F2)] 0.043

WR(F2) 0.120

Goodness-of-fit (S) 1.01

Reflections collected 7042

Parameters 307

Apmax | Apmin (€ A-3) 0.19/-0.17

Data sourced from Fun, H.-K., et al. (2011).[1]
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Table 2: Key Dihedral Angles.

Inter-planar Relationship Dihedral Angle (°)
Between the two pyrazole rings 73.43 (6)

Pyrazole 1 to attached Phenyl Rings 40.08 (6), 9.28 (6)
Pyrazole 2 to attached Phenyl Rings 15.78 (8), 17.25 (7)

Data sourced from Fun, H.-K., et al. (2011).[1][2]

Note on Bond Lengths and Angles: Specific bond lengths and angles were not explicitly
tabulated in the reference publication. However, the authors report that all bond lengths and
angles are within the normal ranges and are comparable to related structures.[1]

Experimental Protocols
Synthesis

The title compound was synthesized via a cyclocondensation reaction. A mixture of (2E)-3-(1,3-
diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (1.0 mmol) and phenylhydrazine (1.5 mmol)
was refluxed in glacial acetic acid for 4 hours. After cooling to room temperature, the resulting
solid was collected by filtration and dried. The reported yield was 50%.

Single-Crystal X-ray Diffraction

A suitable single crystal (0.56 x 0.54 x 0.36 mm) was selected for X-ray diffraction analysis.
Data were collected at 296 K on a Bruker APEX DUO CCD area-detector diffractometer using
graphite-monochromated Mo Ka radiation. The structure was solved by direct methods and
refined by full-matrix least-squares on F2. All hydrogen atoms were positioned geometrically
and refined using a riding model.

Visualizations
Molecular Structure and Ring Relationships

The following diagrams illustrate the molecular structure and the workflow for its determination.
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Figure 1: 2D representation of the molecular connectivity.
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Figure 2: Dihedral angles between constituent rings.

Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is depicted below.
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Synthesis & Crystallization
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Figure 3: Workflow for Crystal Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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